Sodium pyrimidine-4-carboxylate

Overview

Description

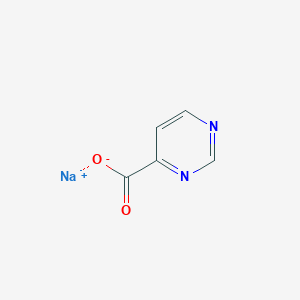

Sodium pyrimidine-4-carboxylate is a chemical compound with the molecular formula C5H3N2NaO2 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

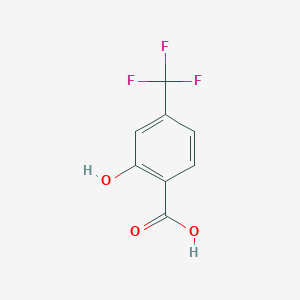

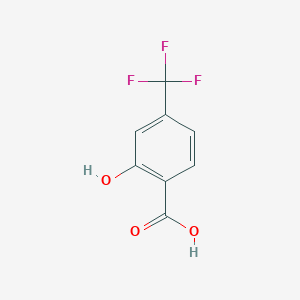

The molecular structure of Sodium pyrimidine-4-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The carboxylate group is attached to the 4-position of the pyrimidine ring .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Sodium pyrimidine-4-carboxylate derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds have shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation. Additionally, they have demonstrated neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers in human neuronal cells .

Antimicrobial Activity

Pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. They have been effective against various pathogenic organisms, with minimum inhibitory concentration (MIC) values ranging significantly, indicating their potential as potent antimicrobial agents. The ability to inhibit the growth of bacteria and fungi makes these compounds valuable in the development of new antibiotics .

Anticancer Activity

The cytotoxic properties of Sodium pyrimidine-4-carboxylate derivatives have been explored in cancer research. These compounds have shown efficacy in targeting cancerous cells at low concentrations, suggesting their use as potential chemotherapeutic agents. Their selective toxicity towards cancer cells over normal cells is particularly noteworthy .

Antiviral Applications

Pyrimidine-based compounds have been recognized for their antiviral properties. They can be designed to interfere with viral replication processes, making them candidates for treating viral infections. The structural diversity of pyrimidine allows for the synthesis of various derivatives with potential antiviral activities .

Anti-inflammatory and Analgesic Uses

Due to their anti-inflammatory properties, Sodium pyrimidine-4-carboxylate derivatives can be used to develop new anti-inflammatory drugs. They may also possess analgesic properties, providing relief from pain without the side effects associated with traditional analgesics .

Antihypertensive and Cardiovascular Applications

The pyrimidine scaffold is being investigated for its potential in treating hypertension and other cardiovascular conditions. By modulating various biological pathways, these compounds could offer a new approach to managing blood pressure and improving heart health .

Safety and Hazards

According to the safety data sheet, Sodium pyrimidine-4-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Mechanism of Action

Target of Action

Sodium pyrimidine-4-carboxylate is a derivative of pyrimidine, a class of compounds that have been shown to exhibit a wide range of biological activities . The primary targets of pyrimidine derivatives are often associated with neuroprotection and anti-inflammatory responses . For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

Mode of Action

For instance, some pyrimidine derivatives have been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways. For instance, they have been shown to inhibit the NF-kB inflammatory pathway . This pathway plays a crucial role in regulating immune response to infection. Inhibition of this pathway can lead to reduced inflammation and neuroprotection .

Pharmacokinetics

Studies on similar compounds suggest that they may have good metabolic stability and bioavailability .

Result of Action

The result of Sodium pyrimidine-4-carboxylate’s action would likely be a reduction in inflammation and neuroprotection, given the known effects of similar pyrimidine derivatives . These compounds have been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

sodium;pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOSKBKUAXVZIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647507 | |

| Record name | Sodium pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium pyrimidine-4-carboxylate | |

CAS RN |

819850-18-5 | |

| Record name | Sodium pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)